molecular formula C28H33Cl2N3OS B13378328 (4Z)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione

(4Z)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione

Cat. No.: B13378328
M. Wt: 530.6 g/mol
InChI Key: CUXQZNKFQPGPQG-OQLLNIDSSA-N
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Description

The compound “(4Z)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione” is a complex organic molecule that features a spirocyclic structure. This compound is characterized by the presence of a diazaspirodecane core, substituted with various functional groups including dichlorophenyl, dimethylpent-1-en-3-yl, and methoxyphenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4Z)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione” typically involves multi-step organic reactions. The key steps may include:

    Formation of the diazaspirodecane core: This can be achieved through a cyclization reaction involving appropriate diamine and ketone precursors.

    Introduction of the imino group: This step may involve the reaction of the diazaspirodecane core with an aldehyde or ketone in the presence of an amine.

    Substitution reactions:

Industrial Production Methods

Industrial production of such complex organic molecules typically involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound “(4Z)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert imino groups to amines or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features suggest it could have bioactive properties.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of “(4Z)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to “(4Z)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione” include other diazaspirodecane derivatives, spirocyclic compounds, and molecules with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C28H33Cl2N3OS

Molecular Weight

530.6 g/mol

IUPAC Name

4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione

InChI

InChI=1S/C28H33Cl2N3OS/c1-27(2,3)24(15-9-19-8-10-20(29)18-23(19)30)31-25-28(16-6-5-7-17-28)33(26(35)32-25)21-11-13-22(34-4)14-12-21/h8-15,18,24H,5-7,16-17H2,1-4H3,(H,31,32,35)/b15-9+

InChI Key

CUXQZNKFQPGPQG-OQLLNIDSSA-N

Isomeric SMILES

CC(C)(C)C(/C=C/C1=C(C=C(C=C1)Cl)Cl)N=C2C3(CCCCC3)N(C(=S)N2)C4=CC=C(C=C4)OC

Canonical SMILES

CC(C)(C)C(C=CC1=C(C=C(C=C1)Cl)Cl)N=C2C3(CCCCC3)N(C(=S)N2)C4=CC=C(C=C4)OC

Origin of Product

United States

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